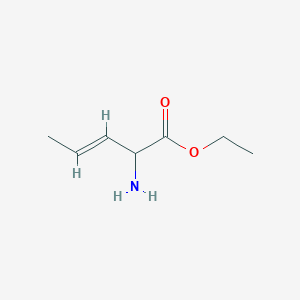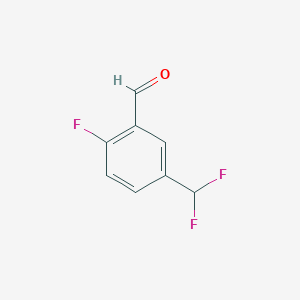
5-(Difluoromethyl)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-fluorobenzaldehyde: is an organic compound characterized by the presence of both difluoromethyl and fluorobenzaldehyde functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a suitable precursor, such as a fluorobenzaldehyde derivative, using difluoromethylating agents like TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2-fluorobenzaldehyde may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Formation of 5-(Difluoromethyl)-2-fluorobenzoic acid
Reduction: Formation of 5-(Difluoromethyl)-2-fluorobenzyl alcohol
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 5-(Difluoromethyl)-2-fluorobenzaldehyde is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules, making it valuable in the development of new synthetic methodologies and the synthesis of fluorinated compounds .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. The presence of fluorine atoms can influence the compound’s interaction with biological targets, providing insights into structure-activity relationships.
Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s effects on molecular pathways .
Comparaison Avec Des Composés Similaires
- 5-(Difluoromethyl)-2-fluorobenzoic acid
- 5-(Difluoromethyl)-2-fluorobenzyl alcohol
- 5-(Difluoromethyl)-2-fluorobenzene
Comparison: Compared to similar compounds, 5-(Difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both an aldehyde group and difluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications. The aldehyde group allows for further functionalization, while the difluoromethyl group enhances stability and reactivity .
Propriétés
Formule moléculaire |
C8H5F3O |
|---|---|
Poids moléculaire |
174.12 g/mol |
Nom IUPAC |
5-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-4,8H |
Clé InChI |
PHIBKXLFKSNSBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


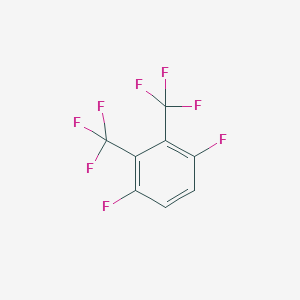

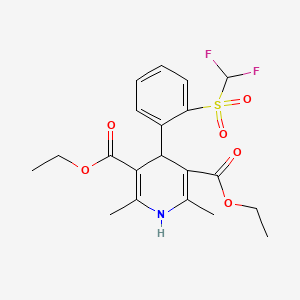
![[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid](/img/structure/B12835314.png)
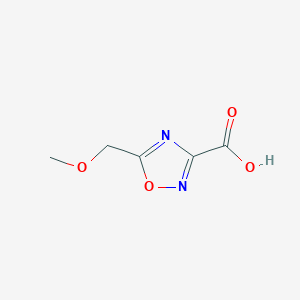
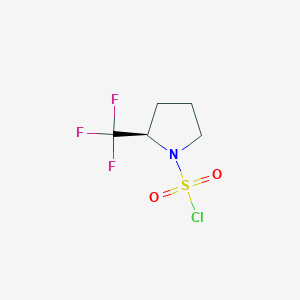

![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)
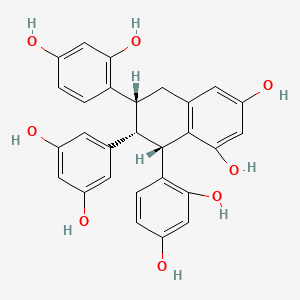

![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)


